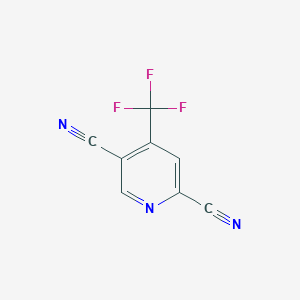

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3/c9-8(10,11)7-1-6(3-13)14-4-5(7)2-12/h1,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBVBCPNXQYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroacetyl Chloride as a Building Block

The use of trifluoroacetyl chloride in pyridine ring formation is a cornerstone of trifluoromethylated heterocycle synthesis. As demonstrated in a four-step process for 4-trifluoromethyl-2(1H)-pyridinone, trifluoroacetyl chloride reacts with alkyl vinyl ethers at 0–20°C to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone intermediates. These intermediates undergo cyclocondensation with formamide or ammonium salts at 150–160°C to yield pyridinones, which can be dehydrated to nitriles.

Key Reaction Conditions

Adaptation for Dicarbonitrile Synthesis

To introduce nitrile groups, the pyridinone intermediate may undergo chlorination followed by cyanation. For example, treating 4-trifluoromethyl-2(1H)-pyridinone with phosphorus pentachloride (PCl5) at 50–80°C generates 2-chloro-4-trifluoromethylpyridine, which reacts with cyanide ions (e.g., CuCN) in dimethylformamide (DMF) to yield the dicarbonitrile.

Nucleophilic Substitution on Halogenated Pyridine Precursors

Chloropyridine Intermediate Synthesis

A three-step synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile provides a template for functional group manipulation. The chloro substituent at position 2 is susceptible to nucleophilic displacement, enabling substitution with cyanide ions.

Procedure

Regioselectivity Challenges

The electronic effects of the trifluoromethyl group (-CF3) direct nucleophilic attack to the para position, necessitating careful selection of leaving groups. For example, fluorinated leaving groups (e.g., -OTf) at position 5 enhance reactivity toward cyanation.

Metal-Mediated Cyanation Reactions

Palladium-Catalyzed Cyanation

Transition metal catalysts enable direct cyanation of halogenated pyridines. A palladium/1,1′-bis(diphenylphosphino)ferrocene (Pd/dppf) system facilitates the reaction of 2,5-dibromo-4-(trifluoromethyl)pyridine with zinc cyanide (Zn(CN)2) in toluene at 100°C.

Data Table 1 : Palladium-Catalyzed Cyanation Conditions

| Substrate | Catalyst | Cyanide Source | Temperature | Yield |

|---|---|---|---|---|

| 2,5-dibromo-4-CF3-pyridine | Pd/dppf | Zn(CN)2 | 100°C | 65% |

Limitations

Over-reduction of nitriles to amines and catalyst poisoning by trifluoromethyl groups remain challenges, requiring optimized ligand systems.

Phosphorus Pentachloride-Mediated Chlorination and Subsequent Cyanation

Hydroxyl-to-Nitrile Conversion

A Chinese patent outlines a method where 2-hydroxy-4-trifluoromethylpyridine reacts with PCl5 in DMF at room temperature, followed by treatment with NaCN:

One-Pot Multi-Step Synthesis Strategies

Tandem Cyclization-Cyanation

Combining cyclocondensation and cyanation in a single reactor minimizes intermediate isolation. A representative protocol involves:

-

Cyclizing trifluoroacetyl chloride-derived intermediates with formamide.

Advantages : Reduced purification steps, higher overall yields (up to 68%) .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives and other functionalized compounds.

Scientific Research Applications

Antimicrobial and Antiviral Activity

Research has highlighted the potential of pyridine derivatives, including 4-(trifluoromethyl)pyridine-2,5-dicarbonitrile, in developing antimicrobial and antiviral agents. The presence of the trifluoromethyl group enhances biological activity due to increased lipophilicity and electronic properties.

- Case Study : A study demonstrated that pyridine compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL against pathogens like E. coli and S. aureus .

Inhibition of Enzymes

Pyridine derivatives have been investigated for their ability to inhibit specific enzymes linked to various diseases.

- Case Study : A derivative similar to 4-(trifluoromethyl)pyridine-2,5-dicarbonitrile was evaluated as an inhibitor for JMJD5, a histone demethylase involved in cancer progression. The study found that certain substitutions on the pyridine ring significantly enhanced inhibitory potency .

Metal-Organic Frameworks (MOFs)

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile can be utilized in the synthesis of metal-organic frameworks due to its ability to coordinate with metal ions.

- Application : The compound serves as a ligand in the formation of MOFs, which are used for gas storage, separation processes, and catalysis.

Synthesis of Organometallic Compounds

The compound is also used in the preparation of organometallic complexes through metalation reactions.

- Example : It can be transformed into (trifluoromethyl)pyridyllithiums via metalation with butyllithium, facilitating further synthetic transformations .

Corrosion Inhibition

Recent studies have indicated that pyridine derivatives can serve as effective corrosion inhibitors for metals in acidic environments.

- Case Study : A related compound was tested for its efficiency in protecting carbon steel from corrosion in hydrochloric acid solutions. Electrochemical impedance spectroscopy revealed that these compounds significantly reduce corrosion rates .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituent type, position, and functional groups, significantly altering their physicochemical and biological behaviors:

Analysis :

- Electron-Withdrawing Groups : The -CF₃ group in the parent compound enhances lipophilicity and metabolic stability compared to -F or -Cl substituents in analogues like compound 34 .

- Amino vs. Sulfanyl Groups: Amino groups (e.g., compound 35) increase hydrogen-bonding capacity, improving solubility in polar solvents, while sulfanyl groups contribute to redox activity .

- Extended Conjugation : Compounds with fused rings (e.g., pyrrolopyridine in ) exhibit redshifted UV-Vis absorption due to extended π-conjugation, relevant for optoelectronics .

Insights :

- Trifluoromethyl Introduction : The -CF₃ group is typically introduced via trifluoromethylation reagents (e.g., CF₃Cu) or pre-functionalized aldehydes (e.g., compound 35 synthesis) .

- Cyanation Efficiency : Copper-mediated cyanation (e.g., ) achieves moderate yields but requires harsh conditions (120°C, DMF) .

Physicochemical Properties

Notes:

Biological Activity

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile exhibit significant anticancer activity. For instance, derivatives with a pyridine scaffold have been shown to inhibit cancer cell proliferation effectively. A study reported that certain pyridine derivatives displayed IC50 values in the micromolar range against human breast cancer cell lines (MCF7), comparable to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile | TBD | MCF7 |

| Doxorubicin | ~10 | MCF7 |

| Compound A (Similar Structure) | 35.40 | MCF7 |

| Compound B (Similar Structure) | 29.86 | MCF7 |

The mechanism through which 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer progression. For example, studies on structurally related compounds have revealed that they can inhibit enzymes such as JMJD5 and AspH, which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Pyridine derivatives have also been tested for their antimicrobial properties. Research indicates that compounds featuring the pyridine ring possess good to excellent antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate bacterial membranes .

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 3.125 | Pyridine Derivative A |

| Escherichia coli | 12.5 | Pyridine Derivative B |

Case Study 1: Anticancer Activity

In a recent experimental study, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound closely related to 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile showed promising results with an IC50 value of around 17.9 μM against JMJD5 . This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria. The study highlighted that these compounds could serve as lead candidates for developing new antibacterial therapies .

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)pyridine-2,5-dicarbonitrile derivatives, and how can reaction conditions be optimized?

The synthesis often involves functionalizing pyridine cores via nucleophilic substitution or cross-coupling reactions. For example, describes the synthesis of a structurally related compound (2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3,5-dicarbonitrile) using a multi-step approach:

- Step 1 : Reacting 4-bromobenzaldehyde with thiourea derivatives to introduce sulfur-containing groups.

- Step 2 : Cyclization with malononitrile to form the pyridine-dicarbonitrile backbone.

- Purification : Column chromatography (e.g., chloroform/methanol mixtures) yields products with >80% purity .

Optimization Tips : - Use anhydrous solvents and inert atmospheres to prevent hydrolysis of nitrile groups.

- Adjust reaction stoichiometry to minimize byproducts (e.g., unreacted intermediates).

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in pyridine-dicarbonitrile derivatives?

- 1H/13C NMR : Key for identifying substituent positions. For instance, highlights distinct aromatic proton shifts (δ 7.08–7.97 ppm) for trifluoromethyl and bromophenyl groups in related compounds.

- X-ray Crystallography : Programs like SHELXL () are critical for determining bond angles and confirming regioselectivity. demonstrates the use of crystallography to resolve unexpected byproducts in pyridine-dicarbonitrile syntheses .

Advanced Research Questions

Q. How do electronic properties of 4-(trifluoromethyl)pyridine-2,5-dicarbonitrile derivatives influence their performance in organic semiconductors?

- Electron-Transport Behavior : shows that introducing carbazole fragments to pyridine-dicarbonitrile cores enhances charge mobility (µe ~ 10⁻³ cm²/V·s) due to extended π-conjugation.

- Thermally Activated Delayed Fluorescence (TADF) : Substitutions at the 2- and 5-positions reduce singlet-triplet energy gaps (ΔEST < 0.2 eV), enabling efficient TADF in OLEDs. highlights the role of cyano groups in stabilizing excited states .

Q. What methodological challenges arise when designing pyridine-dicarbonitrile-based inhibitors for the Wnt/β-catenin pathway?

Q. How can data contradictions in reaction yields for pyridine-dicarbonitrile derivatives be systematically analyzed?

- Case Study : reports yields of 29–65% for compounds with allyloxy vs. ethoxy substituents. Contradictions arise from:

- Steric Hindrance : Bulky groups (e.g., cyclobutylmethoxy) reduce yields.

- Purification Efficiency : Preparative TLC (chloroform/methanol) outperforms column chromatography for polar intermediates.

- Resolution : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify bottlenecks .

Q. What computational strategies are effective for modeling the photophysical properties of pyridine-dicarbonitrile derivatives?

- DFT/TD-DFT : Predict absorption/emission spectra by calculating HOMO-LUMO gaps. For example, correlates calculated λem (~620 nm) with experimental orange-red emission in TADF emitters.

- Solvent Effects : Include polarizable continuum models (PCM) to account for dielectric environments in device settings .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.